molecular formula C44H70O6 B083532 Dioleoyl phthalate CAS No. 10578-33-3

Dioleoyl phthalate

Cat. No.: B083532
CAS No.: 10578-33-3
M. Wt: 667.1 g/mol
InChI Key: QQPNYVCOOUFXOA-CLFAGFIQSA-N
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Description

"Dioleoyl phthalate" would theoretically refer to a phthalate ester with two oleoyl (C18:1) chains. For clarity, this article will focus on structurally similar high molecular weight (HMW) phthalates such as di(2-ethylhexyl) phthalate (DEHP), diisononyl phthalate (DINP), and diisodecyl phthalate (DIDP), which are widely studied and regulated.

Properties

CAS No.

10578-33-3

Molecular Formula

C44H70O6

Molecular Weight

667.1 g/mol

IUPAC Name

bis[(Z)-octadec-9-enyl] benzene-1,2-dicarboxylate

InChI

InChI=1S/C44H74O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-47-43(45)41-37-33-34-38-42(41)44(46)48-40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,33-34,37-38H,3-16,21-32,35-36,39-40H2,1-2H3/b19-17-,20-18-

InChI Key

QQPNYVCOOUFXOA-CLFAGFIQSA-N

SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC=CCCCCCCCC

Other CAS No.

10578-33-3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following phthalates are compared based on their physicochemical properties, applications, regulatory status, and health impacts, as derived from the evidence provided.

Di(2-ethylhexyl) Phthalate (DEHP)

  • Structure: Branched C8 alkyl chains.
  • Molecular Weight: 390.56 g/mol .
  • Applications: Primary plasticizer for PVC in medical devices, flooring, and food packaging .
  • Regulatory Status: Restricted in the EU (REACH Annex XIV) and U.S. (CPSC) due to reproductive toxicity .
  • Health Impacts:
    • Metabolized to MEHP, MEHHP, MEOHP, and MECPP, which are associated with endocrine disruption, diabetes (in males), and developmental toxicity .
    • Urinary metabolites declined post-2016 due to regulatory restrictions .

Diisononyl Phthalate (DINP)

  • Structure: C9 branched alkyl chains.
  • Molecular Weight: ~418.6 g/mol (varies with isomer composition).
  • Applications: DEHP substitute in PVC toys, automotive parts, and construction materials .
  • Regulatory Status: Less restricted than DEHP but under scrutiny in the EU (ECHA) .
  • Health Impacts:
    • Lower reproductive toxicity compared to DEHP but linked to liver and kidney effects in chronic exposure .
    • Metabolites (e.g., MINP) are less frequently detected in biomonitoring studies .

Diisodecyl Phthalate (DIDP)

  • Structure: C10 branched alkyl chains.
  • Molecular Weight: ~446.7 g/mol.
  • Applications: High-temperature PVC applications (e.g., cables, coatings) .
  • Health Impacts: Limited human data; animal studies suggest hepatotoxicity .

Dibutyl Phthalate (DBP)

  • Structure: Linear C4 alkyl chains.
  • Molecular Weight: 278.35 g/mol.
  • Applications: Low molecular weight (LMW) phthalate used in cosmetics, adhesives, and coatings .
  • Regulatory Status: Restricted in cosmetics (EU, U.S.) due to reproductive toxicity .
  • Health Impacts: Metabolites (MnBP, MiBP) correlate with hyperlipidemia and developmental defects .

Butyl Benzyl Phthalate (BBP)

  • Structure: Mixed benzyl and butyl esters.
  • Molecular Weight: 312.36 g/mol.
  • Applications: Vinyl foams, flooring, and food contact materials .
  • Regulatory Status: Restricted under RoHS and REACH .
  • Health Impacts: Metabolite MBzP linked to oxidative stress and metabolic disorders .

Data Tables

Table 1: Physicochemical Properties

Phthalate Molecular Weight (g/mol) Water Solubility (mg/L) Log Kow Primary Metabolites
DEHP 390.56 0.003 7.5–9.1 MEHP, MEHHP, MEOHP, MECPP
DINP ~418.6 <0.01 8.5–9.5 MINP, MCOP, MCNP
DIDP ~446.7 <0.01 9.0–10.0 Limited data
DBP 278.35 11.3 4.7 MnBP, MiBP
BBP 312.36 2.7 4.9 MBzP

Table 2: Regulatory Limits

Phthalate EU REACH (Annex XIV) U.S. CPSC (Toys) RoHS Directive
DEHP Restricted (0.1%) Banned Restricted
DINP Under review Not banned Not restricted
DIDP No restriction No restriction Not restricted
DBP Restricted (0.1%) Banned Restricted
BBP Restricted (0.1%) Banned Restricted

Sources:

Key Research Findings

  • DEHP Replacement: DEHP is increasingly replaced by DINP and non-phthalate alternatives like DINCH, though biomonitoring shows DINP metabolites (MCOP, MCNP) are rising in human urine .
  • Sex-Specific Toxicity: DEHP oxidative metabolites (ΣDEHPox) show stronger associations with diabetes in males than females .
  • Environmental Persistence: HMW phthalates (DEHP, DINP) bioaccumulate in aquatic systems due to low water solubility and high log Kow .

Q & A

Q. What are the standard analytical methodologies for detecting and quantifying dioleoyl phthalate in biological and environmental matrices?

this compound (DOP) is commonly analyzed using liquid-liquid extraction (LLE) followed by high-performance liquid chromatography (HPLC) or gas chromatography–mass spectrometry (GC–MS) . For biological samples like urine, LLE with organic solvents (e.g., hexane or ethyl acetate) is recommended to isolate phthalates, followed by HPLC with UV detection for quantification . Environmental samples (e.g., polymers) often require thermal desorption GC–MS , which avoids solvent-intensive extraction steps and reduces analyst variability . Ensure calibration with certified reference materials (e.g., NIST standards) to validate detection limits .

Q. How should researchers design experiments to assess this compound’s stability under varying environmental conditions?

Experimental designs should include accelerated aging studies under controlled temperature, humidity, and UV exposure. Use Fourier-transform infrared spectroscopy (FTIR) to monitor degradation products and evolved gas analysis (EGA) paired with GC–MS to identify volatile byproducts . Include negative controls (e.g., phthalate-free polymers) and replicate samples to account for matrix interference. Statistical tools like ANOVA can determine significance across experimental conditions .

Q. What are the best practices for minimizing cross-contamination during this compound extraction and analysis?

Use glassware pre-rinsed with acetone or hexane and avoid plastic labware. Implement blank samples in every batch to detect background contamination. For polymeric substrates, employ solvent-free thermal desorption to reduce interference from co-extracted additives . Document all materials (e.g., coatings, adhesives) used in lab equipment to trace potential contamination sources .

Advanced Research Questions

Q. How can conflicting data on this compound’s endocrine-disrupting effects be reconciled in cumulative risk assessments?

Address contradictions by conducting dose-response meta-analyses of in vitro and in vivo studies, prioritizing peer-reviewed data from standardized assays (e.g., OECD guidelines). Use toxicokinetic modeling to account for metabolic variations across species and exposure routes. Integrate NHANES-like epidemiological datasets with biomarker data (e.g., urinary metabolites) to refine risk estimates . Transparently report uncertainties, such as extrapolation from high-dose animal studies to human low-dose exposure .

Q. What methodological strategies are effective for isolating this compound’s effects in complex mixtures of endocrine-disrupting chemicals (EDCs)?

Employ fractional factorial design to disentangle mixture effects. Pair high-resolution mass spectrometry (HRMS) with bioassays (e.g., ERα transcriptional activation assays) to attribute specific toxicological endpoints to DOP. For in silico analysis, use QSAR models to predict DOP’s binding affinity to nuclear receptors relative to co-occurring EDCs . Validate findings using knockout animal models to isolate mechanistic pathways .

Q. How can researchers optimize analytical workflows for this compound in large-scale biomonitoring studies?

Adopt automated solid-phase microextraction (SPME) coupled with GC–MS to increase throughput. Validate methods using certified reference materials (e.g., dibutyl phthalate CRM) and participate in interlaboratory comparisons to ensure reproducibility . For data management, use SAS or R scripts to automate peak integration and correct for batch effects . Prioritize biobanked samples with long-term stability data to minimize pre-analytical variability .

Methodological Challenges and Solutions

Q. What are the limitations of traditional solvent-based extraction for this compound analysis, and what alternatives exist?

Traditional methods (e.g., Soxhlet extraction) are time-consuming and prone to analyte loss during solvent evaporation. Microwave-assisted extraction (MAE) reduces processing time and improves recovery rates for hydrophobic phthalates like DOP. For real-time analysis, pyrolysis-GC–MS provides rapid screening without sample preparation but requires calibration against solvent-extracted standards .

Q. How should researchers address variability in this compound quantification across heterogeneous sample types?

Apply matrix-matched calibration curves to correct for signal suppression/enhancement. For heterogeneous environmental samples (e.g., soil vs. water), use isotope dilution mass spectrometry (IDMS) with deuterated DOP analogs as internal standards . Report relative standard deviations (RSDs) across triplicates and validate with spike-recovery experiments (85–115% acceptable range) .

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